molecular formula C7H5N3O2 B1321360 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 952182-02-4

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B1321360
M. Wt: 163.13 g/mol
InChI Key: DRCBQOFOFJGWGA-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications. The compound exhibits two possible tautomeric forms, the 1H- and 2H-isomers, and can be substituted at various positions to yield a wide range of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. For instance, the 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, showcasing the functionalization reactions of the carboxylic acid and acid chloride derivatives . Another method involved a three-component regioselective reaction under ultrasound irradiation to produce fused polycyclic 1H-pyrazolo[3,4-b]pyridines in excellent yields . Additionally, a convenient synthetic route was described for the synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with antiviral activity, starting from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Molecular Structure Analysis

The molecular structures of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives were determined using various spectroscopic techniques. For example, the structures of compounds obtained from the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles were confirmed by 13C NMR, 1H NMR, IR spectroscopy, and elemental analyses . The structural development of these derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists was also studied, indicating the importance of steric bulkiness and the position of substituents for agonistic activity .

Chemical Reactions Analysis

The reactivity of 1H-pyrazolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids involved the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid, leading to compounds with antibacterial properties . The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and subsequent attempts to remove the protecting groups were also investigated, revealing insights into the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives are closely related to their molecular structure and the nature of their substituents. The synthesis of 1H-pyrazolo[3,4-b]pyridine from 2-chloronicotinic acid was reported to have advantages such as easy operation, low cost, and environmental friendliness, which are important considerations for large-scale preparation . The antiviral activity of certain derivatives against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus was investigated, with some compounds showing significant inhibitory effects without toxicity to Vero cells .

Scientific Research Applications

  • Pharmacological Properties : Pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate , and a drug for the treatment of pulmonary hypertension called riociguat .

  • Synthesis of Polycyclic Heterocycles : 1H-Pyrazolo[3,4-b]pyridines can be used in the synthesis of polycyclic heterocycles using ketones as a condensation partner .

  • Combinatorial Libraries : To create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold, the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is often used .

  • Diversity of Substituents : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

  • Synthetic Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

  • Biomedical Applications : The biomedical applications of such compounds .

  • Anxiolytic Drugs : Pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate .

  • Treatment of Pulmonary Hypertension : A drug for the treatment of pulmonary hypertension called riociguat is also based on this compound .

  • Creation of Combinatorial Libraries : To create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold, the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is often used .

  • Synthesis of Polycyclic Heterocycles : 1H-Pyrazolo[3,4-b]pyridines can be used in the synthesis of polycyclic heterocycles using ketones as a condensation partner .

Future Directions

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines that have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it’s likely that research into the synthesis and applications of these compounds will continue in the future.

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCBQOFOFJGWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613277
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid

CAS RN

952182-02-4
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
X Zheng, KW Bair, P Bauer, T Baumeister… - Bioorganic & medicinal …, 2013 - Elsevier
Potent, 1H-pyrazolo[3,4-b]pyridine-containing inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme were identified using structure-based design …
Number of citations: 38 www.sciencedirect.com
M Chasin, DN Harris, MB Phillips, SM Hess - Biochemical pharmacology, 1972 - Elsevier
The properties of SQ 20009 [1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, HCl] as a cyclic nucleotide phosphodiesterase inhibitor …
Number of citations: 108 www.sciencedirect.com
K Bahgat, N AL-DEN JASEM, T El-Emary - Journal of the Serbian …, 2009 - shd.org.rs
The solid phase FT-IR and FT-Raman spectra of 6-amino-3-methyl--1-phenyl-1H-pyrazolo [3, 4-b] pyridine-5-carboxylic acid (PYRPCA) and 6, 7-dihydro-3-methyl-6-oxo-1-phenyl-1H-…
Number of citations: 14 www.shd.org.rs
H Miyachi, T Yuzuriha, R Tabata, S Fukuda… - Bioorganic & Medicinal …, 2019 - Elsevier
We previously reported that 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivative 6 is an agonist of human peroxisome proliferator-activated receptor alpha (hPPARα). Here, we …
Number of citations: 11 www.sciencedirect.com
AMR Bernardino, AR de Azevedo, LCS Pinheiro… - Medicinal Chemistry …, 2007 - Springer
The synthesis of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (3a-l) derivatives and the new 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]…
Number of citations: 95 link.springer.com
S Schenone, O Bruno, P Fossa, A Ranise… - Bioorganic & medicinal …, 2001 - Elsevier
The synthesis of a new family of A 1 -adenosine receptor (A 1 AR) ligands 3a–n has been performed in a straightforward way. Affinity data at A 1 AR, A 2A AR and A 3 AR in bovine …
Number of citations: 40 www.sciencedirect.com
F Manetti, S Schenone, F Bondavalli… - Journal of medicinal …, 2005 - ACS Publications
A number of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters (2−8) were synthesized and evaluated for their binding affinity at the A 1 , A 2A , and A 3 adenosine receptors (AR)…
Number of citations: 71 pubs.acs.org
RF Barghash, WM Eldehna, M Kovalova… - European Journal of …, 2022 - Elsevier
In the current study, we report on the development of novel series of pyrazolo[3,4-b]pyridine derivatives (8a-u, 11a-n, and 14a,b) as potential anticancer agents. The prepared pyrazolo[3,…
Number of citations: 19 www.sciencedirect.com
S Khakwani, S Aslam, MN Shahi… - Asian Journal of …, 2016 - researchgate.net
Fused pyridines continue to attract considerable attention of a number of researchers because of their great practical usefulness, primarily, due to wide spectrum of their biological …
Number of citations: 0 www.researchgate.net
B Leal, IF Afonso, CR Rodrigues, PA Abreu… - Bioorganic & medicinal …, 2008 - Elsevier
Antibacterial resistance is a complex problem that contributes to health and economic losses worldwide. The Staphylococcus epidermidis is an important nosocomial pathogen that …
Number of citations: 71 www.sciencedirect.com

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